Gadoteridol mechanism of action as a T1 contrast agent
Gadoteridol mechanism of action as a T1 contrast agent
An In-depth Technical Guide on the Mechanism of Action of Gadoteridol as a T1 Contrast Agent
Introduction
Gadoteridol, marketed under the trade name ProHance®, is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is designed for intravenous administration to enhance the quality of MRI images, particularly for visualizing lesions and abnormalities in the central nervous system (CNS) and other tissues.[2][3] The core of its function lies in the paramagnetic properties of the gadolinium ion (Gd³⁺), which, when appropriately chelated, significantly alters the magnetic relaxation times of adjacent water protons, thereby providing enhanced contrast in T1-weighted images.[3][4] This guide provides a detailed technical overview of the mechanism of action, physicochemical properties, and experimental evaluation of gadoteridol for an audience of researchers and drug development professionals.
Core Mechanism of Action: T1 Relaxation Enhancement
The primary function of gadoteridol is to shorten the T1 relaxation time of water protons in tissues.[4][5] T1 relaxation, or spin-lattice relaxation, is the process by which the longitudinal magnetization of protons realigns with the main magnetic field after being disturbed by a radiofrequency pulse.[4] Gadoteridol accelerates this process through the potent paramagnetic effect of its central gadolinium (Gd³⁺) ion.
The Gd³⁺ ion possesses seven unpaired electrons, which gives it a large magnetic moment.[4][5] When gadoteridol is introduced into the body, it circulates within the extracellular fluid space.[4] The strong magnetic field of the Gd³⁺ ion creates fluctuating local magnetic fields that influence nearby water protons.[6][7] This interaction provides an efficient pathway for the protons to release their energy to the surrounding molecular lattice, thus speeding up their realignment with the main magnetic field. This shortening of the T1 relaxation time results in a significantly brighter signal on T1-weighted MRI scans in tissues where the agent has accumulated.[4][8]
While gadoteridol also shortens the T2 relaxation time (spin-spin relaxation), the T1-shortening effect is predominant at the clinically approved doses, making it an effective T1 contrast agent.[4][5][8]
The Critical Role of the Macrocyclic Chelate
Free, unchelated Gd³⁺ is highly toxic. Therefore, for in vivo use, it must be bound to a chelating ligand. Gadoteridol is formed by the complexation of Gd³⁺ with the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[9] This macrocyclic structure forms a highly stable, cage-like complex around the Gd³⁺ ion.[10][11] This high stability is crucial as it minimizes the in vivo dissociation of the complex and the release of toxic free Gd³⁺ ions, a process known as transmetallation.[10][12] The macrocyclic nature of gadoteridol provides greater kinetic and thermodynamic stability compared to linear chelates, contributing to its favorable safety profile.[4][11]
Physicochemical and Pharmacokinetic Properties
The efficacy and safety of gadoteridol are underpinned by its specific physicochemical and pharmacokinetic characteristics. As a non-ionic agent, it has a lower osmolality compared to ionic agents, which can contribute to better patient tolerance.[5][9]
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₉GdN₄O₇ | [2] |
| Molecular Weight | 558.69 g/mol | [2] |
| Appearance | White solid | [9][13] |
| Osmolality (0.5 M solution at 37°C) | 630 mOsm/kg water | [5][9] |
| Viscosity (0.5 M solution at 37°C) | 1.3 cP | [5][9] |
| Log P (octanol/water partition coefficient) | -3.68 | [5][9] |
| Water Solubility | 737 mg/mL | [9][13] |
Pharmacokinetic Data
Gadoteridol is rapidly distributed into the extracellular fluid following intravenous injection and is eliminated from the body primarily through renal excretion.[4][12]
| Parameter | Value | Reference(s) |
| Distribution | Extracellular fluid; does not cross intact blood-brain barrier | [4][5] |
| Distribution Half-life (t₁/₂α) | ~0.20 hours (~12 minutes) | [5] |
| Elimination Half-life (t₁/₂β) | ~1.57 hours (in patients with normal renal function) | [5] |
| Route of Excretion | Primarily renal via glomerular filtration | [4][12] |
| Urinary Excretion | >94% of dose excreted within 24 hours | [5] |
Relaxivity of Gadoteridol
Relaxivity (r) is the quantitative measure of a contrast agent's ability to increase the relaxation rates (1/T) of water protons per unit concentration, typically measured in L·mmol⁻¹·s⁻¹.[8][14] There are two relaxivities: r1 for longitudinal relaxation and r2 for transverse relaxation. For T1 agents like gadoteridol, a higher r1 value is desirable for greater T1 shortening and signal enhancement.[15] Relaxivity is dependent on factors such as magnetic field strength, temperature, and the medium in which it is measured.[14]
| Magnetic Field | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference(s) |
| 1.0 T | Not Specified | 3.7 | 4.8 | [16] |
| 1.5 T | Human Plasma | 4.78 ± 0.12 | Not Reported | [17] |
| 3.0 T | Human Plasma | 4.97 ± 0.59 | Not Reported | [17] |
| 3.0 T | Human Blood | 3.47 ± 0.16 | Not Reported | [17] |
| 3.0 T | Plasma | Not Reported | 3.4 | [18] |
| 7.0 T | Human Plasma | 3.83 ± 0.24 | Not Reported | [17] |
Experimental Protocols
The characterization and validation of gadoteridol involve a range of standardized experimental procedures, from in vitro phantom studies to in vivo clinical trials.
Protocol for In Vitro Relaxivity Measurement
The determination of r1 and r2 relaxivities is a fundamental in vitro experiment performed using MRI phantoms.[11]
Objective: To measure the r1 and r2 relaxivity of gadoteridol in a specific medium (e.g., human plasma) at a given temperature and magnetic field strength.
Materials:
-
Gadoteridol stock solution of known concentration.
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The desired medium (e.g., human plasma, saline).
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Volumetric flasks and pipettes for serial dilutions.
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MRI-compatible phantoms (e.g., tubes or vials).
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MRI scanner (e.g., 1.5T, 3T).
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Temperature control system to maintain physiological temperature (37°C).
Methodology:
-
Phantom Preparation: Prepare a series of phantom samples by making serial dilutions of the gadoteridol stock solution in the chosen medium. Typically, at least five concentrations plus a control sample (medium only) are prepared.
-
Temperature Equilibration: Place the phantoms in a water bath or the MRI scanner's temperature-controlled environment to equilibrate at 37°C.
-
MRI Data Acquisition:
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Position the phantoms within the MRI scanner's head coil.
-
To measure T1, acquire data using a spin-echo or inversion recovery pulse sequence with multiple repetition times (TR) or inversion times (TI), respectively.
-
To measure T2, acquire data using a multi-echo spin-echo sequence with multiple echo times (TE).
-
-
Data Analysis:
-
For each phantom, calculate the T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) on the y-axis against the corresponding gadoteridol concentration (in mmol/L) on the x-axis.
-
Perform a linear regression on the plotted data. The slope of the R1 vs. concentration plot is the r1 relaxivity, and the slope of the R2 vs. concentration plot is the r2 relaxivity.[14]
-
Protocol for In Vivo Comparative Efficacy Study
Intra-individual crossover studies are a robust method for comparing the diagnostic efficacy of different contrast agents.[11][19]
Objective: To compare the diagnostic performance and signal enhancement of gadoteridol with another GBCA in patients with known or suspected CNS lesions.
Methodology:
-
Patient Recruitment: Enroll patients with suspected or known CNS pathology who are scheduled for a contrast-enhanced MRI.
-
Randomization: Randomly assign the order in which each patient will receive the two contrast agents (e.g., gadoteridol first, comparator second, or vice-versa).
-
First MRI Examination:
-
Perform a standard pre-contrast MRI of the brain.
-
Administer the first assigned contrast agent at a standard dose (e.g., 0.1 mmol/kg).[3]
-
Acquire post-contrast T1-weighted images.
-
-
Washout Period: Allow for a sufficient time interval between scans (e.g., 2 to 14 days) to ensure complete clearance of the first agent.[19]
-
Second MRI Examination:
-
The patient undergoes a second MRI with an identical protocol, but receives the second assigned contrast agent.
-
-
Image Evaluation:
-
Anonymize and randomize the collected image sets.
-
Have multiple, independent, blinded radiologists review the images.
-
Evaluators assess qualitative (e.g., lesion border delineation, contrast enhancement quality) and quantitative (e.g., lesion-to-background signal-to-noise ratio, number of lesions detected) metrics.[19]
-
-
Statistical Analysis: Analyze the collected data to determine if there are statistically significant differences in diagnostic performance between the two agents.
Overview of Gadoteridol Synthesis
The synthesis of gadoteridol involves the preparation of the HP-DO3A ligand followed by its complexation with a gadolinium salt. A common approach involves the alkylation of a protected cyclen (1,4,7,10-tetraazacyclododecane) derivative to introduce the three acetate arms, followed by the addition of the hydroxypropyl group.[5][20] The final step is the reaction of the purified HP-DO3A ligand with a gadolinium source, such as gadolinium oxide, followed by purification.[20][21]
Stability and Safety Logic
The clinical safety of gadoteridol is directly linked to the high in vivo stability of its molecular structure. The macrocyclic design physically entraps the gadolinium ion, providing a high barrier against its release and subsequent interaction with endogenous ions or biological molecules. This structural stability is a key determinant in minimizing the risk of adverse events like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[6][12][22]
Conclusion
Gadoteridol functions as an effective T1 contrast agent through the paramagnetic properties of its chelated gadolinium ion, which accelerates the T1 relaxation of water protons. Its mechanism is critically dependent on the macrocyclic HP-DO3A ligand, which ensures high stability and a favorable safety profile by minimizing the release of toxic free gadolinium. Supported by extensive physicochemical characterization, relaxivity measurements, and in vivo studies, gadoteridol remains a valuable tool in diagnostic magnetic resonance imaging.
References
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- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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